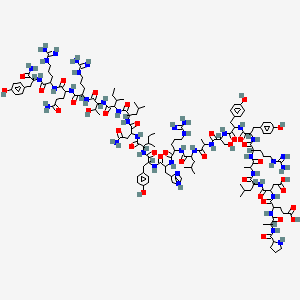

Porcine neuropeptide Y(13-36)

Description

Contextualization within the Neuropeptide Y Family and Receptor System

The Neuropeptide Y (NPY) system is a complex and crucial signaling network in mammals, comprising peptide ligands and a family of G protein-coupled receptors (GPCRs). frontiersin.org The primary endogenous ligands for these receptors are Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). frontiersin.orgacnp.org These peptides are involved in a wide array of physiological processes, including appetite regulation, stress responses, and cardiovascular function. youtube.comfrontiersin.org

The NPY receptor family consists of several subtypes, designated Y1, Y2, Y4, and Y5, with a Y6 receptor that is non-functional in humans. frontiersin.orgwikipedia.org These receptors exhibit distinct tissue distributions and binding affinities for the various ligands, which allows for the diverse and specific effects of the NPY system. frontiersin.orgwikipedia.org For instance, Y1 and Y5 receptors are primarily associated with the stimulation of feeding, while Y2 and Y4 receptors are linked to appetite inhibition. wikipedia.org The activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgfrontiersin.org

Historical Perspective of Porcine Neuropeptide Y Isolation and Fragment Characterization

The journey to understanding Porcine Neuropeptide Y(13-36) began with the isolation of the full-length Neuropeptide Y from the porcine brain in 1982 by Tatemoto. frontiersin.orgnih.govnih.gov This discovery was a landmark in neuroscience, unveiling one of the most abundant neuropeptides in the mammalian nervous system. frontiersin.orgnih.govpnas.org Subsequently, researchers isolated NPY from porcine intestinal extracts, confirming that its amino acid sequence was identical to that of the brain-derived peptide. nih.govcore.ac.uk

Following the initial isolation, scientific investigation turned towards characterizing the structure and function of NPY and its fragments. A key finding was that the C-terminal portion of NPY is crucial for its biological activity. nih.gov This led to the study of various C-terminal fragments, including Porcine Neuropeptide Y(13-36). Research demonstrated that this particular fragment retained significant biological activity, specifically at the Y2 receptor subtype. nih.gov The characterization of such fragments was instrumental in dissecting the complex pharmacology of the NPY system and in developing tools to study the specific functions of each receptor subtype.

Porcine Neuropeptide Y(13-36) as a Selective Research Ligand for Y2 Receptors

Porcine Neuropeptide Y(13-36) has emerged as a valuable tool in research due to its selectivity for the Y2 receptor subtype. tocris.comrndsystems.commedchemexpress.commedchemexpress.com While the full-length NPY and PYY bind with high affinity to both Y1 and Y2 receptors, the N-terminally truncated fragment NPY(13-36) displays a significantly higher affinity for the Y2 receptor compared to the Y1 receptor. pnas.org

This selectivity allows researchers to investigate the specific physiological roles of the Y2 receptor. For example, studies using Porcine NPY(13-36) have helped to elucidate the function of Y2 receptors in neurotransmitter release. tocris.comphysiology.org It has been shown that activation of Y2 receptors by NPY(13-36) can inhibit the release of neurotransmitters like noradrenaline. tocris.com Furthermore, research has indicated that Porcine NPY(13-36) can have different effects depending on the context, such as producing vasopressor effects when injected centrally. tocris.comrndsystems.commedchemexpress.com The ability to selectively activate the Y2 receptor with this ligand has been crucial in differentiating its functions from those mediated by other NPY receptor subtypes.

Properties

Molecular Formula |

C135H209N41O36 |

|---|---|

Molecular Weight |

2982.4 g/mol |

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[2-(pyrrolidine-2-carbonylamino)propanoylamino]pentanoic acid |

InChI |

InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152) |

InChI Key |

HEALDAASUSTTPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

Origin of Product |

United States |

Receptor Pharmacology and Binding Dynamics of Porcine Neuropeptide Y 13 36

Y2 Receptor Agonism and Selectivity

Porcine NPY(13-36) is recognized as a selective agonist for the Y2 receptor subtype. hellobio.commedchemexpress.com Its action helps in differentiating the physiological functions mediated by Y2 receptors from those mediated by other NPY receptor subtypes.

Specificity for Y2 Receptors

Porcine NPY(13-36) demonstrates a notable preference for the Y2 receptor. The C-terminus of NPY is crucial for activating the Y2 receptor, and even shorter fragments than pNPY(13-36) can bind to this receptor with only a marginal decrease in affinity. nih.gov This specificity is highlighted by studies where pNPY(13-36) is used to probe Y2 receptor function. For instance, its activation of Y2 receptors has been shown to inhibit the release of neurotransmitters like catecholamines and substance P. physiology.org

Comparative Affinity and Potency Across NPY Receptor Subtypes

While pNPY(13-36) is a potent Y2 agonist, its affinity and potency for other NPY receptor subtypes, such as Y1 and Y5, are significantly lower. nih.gov For example, in studies of feeding behavior in guinea pigs, the Y1 agonist [Leu31,Pro34]NPY and the Y5-preferring agonist NPY(2-36) stimulated food intake, whereas pNPY(13-36) had no effect, indicating its lack of significant activity at the receptors mediating this response (Y1 and Y5). nih.gov

The structural differences between NPY receptor subtypes account for this selectivity. The Y1, Y4, and Y6 subtypes share more sequence similarity with each other than with the Y2 receptor, which has less than 30% sequence identity with the other subtypes. oup.com This divergence in structure underlies the differential binding of ligands like pNPY(13-36).

Table 1: Comparative Activity of NPY Analogs at Different Receptor Subtypes This table is interactive. You can sort and filter the data.

| Compound | Receptor Subtype Preference | Observed Effect in Specific Assays |

|---|---|---|

| Porcine Neuropeptide Y(13-36) | Y2 | No effect on feeding in guinea pigs. nih.gov |

| [Leu31,Pro34]NPY | Y1 | Stimulated feeding in guinea pigs. nih.gov |

| NPY(2-36) | Y1/Y5 | Stimulated feeding in guinea pigs. nih.gov |

| Peptide YY (PYY) | Y1, Y2, Y5 | Similar potency to NPY at most receptors. acnp.org |

| Pancreatic Polypeptide (PP) | Y4 | Low efficacy and potency compared to NPY and PYY. acnp.org |

Differential Binding Characteristics in Various Tissue Types

The binding characteristics of pNPY(13-36) can vary depending on the tissue and the specific receptor population it expresses.

Porcine Myenteric Ganglia: In the porcine colon, specific, high-affinity binding sites for NPY have been localized to the myenteric ganglia. nih.govscispace.com In this tissue, pNPY(13-36) competed for binding with the radiolabeled NPY with greater potency than the Y1-selective analog, [Leu31,Pro34]NPY, confirming the presence of Y2 receptors. nih.govscispace.com However, the difference in potency was noted to be small. nih.govscispace.com

Porcine Aortic Smooth Muscle: While specific data on pNPY(13-36) binding in porcine aortic smooth muscle is not detailed in the provided context, vascular preparations were instrumental in the initial identification of the Y2 receptor subtype, using terminally truncated fragments of NPY and PYY. oup.com

Hippocampus: The hippocampus is a brain region with a high concentration of NPY binding sites. iaea.orgresearchgate.net While some studies suggest Y3 receptors may be present in the hippocampus, others indicate that Y2 receptors are also prominent. acnp.org The C-terminus of NPY is sufficient to activate the Y2 receptor, and these receptors have been biochemically studied in the hippocampus. acnp.org

Species-Specific Receptor Interactions and Functional Divergence

The effects and binding of NPY and its analogs can show species-specific differences. While porcine NPY and human NPY are very similar and often used interchangeably in research, the functional outcomes can vary between species. nih.gov For example, while both Y1 and Y5 receptors are implicated in the feeding response in guinea pigs, the Y5 receptor was initially proposed as the primary "feeding" receptor in rats and mice. nih.gov This highlights that the roles of NPY receptor subtypes can diverge across different species.

Ligand-Receptor Binding Methodologies

The study of pNPY(13-36) and its interaction with NPY receptors relies on various biochemical techniques.

Radioligand Binding Assays (e.g., using 125Iodine-Bolton Hunter-NPY)

A common method to characterize NPY receptor binding is through radioligand binding assays. These assays use a radioactively labeled form of NPY, such as ¹²⁵Iodine-Bolton Hunter-NPY ([¹²⁵I]BH-NPY), to quantify receptor sites in tissues and cell membranes. nih.goviaea.org

In these assays, tissue sections or membrane preparations are incubated with [¹²⁵I]BH-NPY. nih.govscispace.com The amount of radioactivity bound to the tissue indicates the density of NPY receptors. To determine the specificity of binding and the affinity of other compounds, competition experiments are performed. In these experiments, increasing concentrations of an unlabeled ligand, such as pNPY(13-36), are added to compete with the radioligand for binding to the receptors. nih.govscispace.com The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is a measure of its affinity for the receptor.

Studies using [¹²⁵I]BH-NPY have been crucial in localizing NPY binding sites in various tissues, including the porcine colon and rat brain, and in determining the relative potencies of different NPY analogs. nih.goviaea.org

Methodological Considerations for Tissue Sections vs. Membrane Preparations

The study of pNPY(13-36) and its interaction with Y2 receptors utilizes two primary experimental approaches: binding assays on membrane preparations and receptor autoradiography on tissue sections. Each method offers distinct advantages and provides different types of information. nih.govjneurosci.orgscispace.com

Membrane preparations involve homogenizing tissue (e.g., specific brain regions or spleen) to create a suspension of cell membranes. scispace.com These homogenates are then used in binding assays where they are incubated with radiolabeled ligands and competitor compounds, like pNPY(13-36), to determine binding affinities (Ki) and receptor density (Bmax) in a quantitative, bulk format. vliz.be This method is highly effective for detailed pharmacological characterization, such as comparing the potencies of various agonists and antagonists at a specific receptor population. nih.gov

Receptor autoradiography , on the other hand, is performed on thinly sliced, intact tissue sections. nih.govnih.gov These sections are incubated with a radiolabeled ligand, and the resulting radioactivity is detected on film or with digital imagers. This technique provides crucial spatial information, allowing researchers to visualize the precise anatomical distribution of binding sites within the complex architecture of a tissue like the brain. jneurosci.orgnih.gov By using selective competitor ligands like pNPY(13-36) in adjacent sections, it is possible to map the differential distribution of receptor subtypes, such as distinguishing Y2-rich regions from Y1-rich regions. nih.govnih.gov

While both methods are powerful, they are not without considerations. Assays with membrane preparations provide an average binding characteristic from a heterogeneous cell population within the tissue homogenate. vliz.be Autoradiography maintains the cellular architecture but may be influenced by factors like differential accessibility of the ligand to receptors within the tissue matrix. scispace.com Some studies have noted that differences in methodology between tissue section and membrane binding studies may account for small variations in the observed inhibitory potencies of ligands. scispace.com Ultimately, the two techniques are complementary: membrane assays offer precise pharmacological data, while autoradiography provides the essential anatomical context.

Table 2: Comparison of Methodologies for Receptor Analysis

This table summarizes the key characteristics and outputs of studying receptor binding using tissue sections versus membrane preparations.

| Feature | Tissue Sections (Autoradiography) | Membrane Preparations (Binding Assays) |

| Primary Output | Anatomical distribution and localization of binding sites | Quantitative binding parameters (Ki, IC50, Bmax) |

| Tissue Integrity | Preserved; maintains cellular architecture | Disrupted; homogenized cell membranes |

| Data Type | Qualitative / Semi-quantitative spatial data | Quantitative bulk data from a tissue sample |

| Key Advantage | Provides spatial context and maps receptor location | High precision for pharmacological profiling and affinity determination |

| Example Application | Mapping the distribution of Y2 receptors in different nuclei of the human hippocampus. nih.gov | Determining the precise binding affinity of pNPY(13-36) in rat brain homogenates. nih.gov |

Guanine (B1146940) Nucleotide Sensitivity and G Protein Coupling

The Neuropeptide Y Y2 receptor, the target of pNPY(13-36), is a member of the G protein-coupled receptor (GPCR) superfamily. karger.comnih.govfrontiersin.org A hallmark of GPCRs is their interaction with guanine nucleotide-binding proteins (G proteins) to transduce extracellular signals into intracellular responses. The sensitivity of agonist binding to guanine nucleotides like guanosine (B1672433) triphosphate (GTP) is a classic indicator of successful coupling between a receptor and its G protein. nih.gov

When a GPCR is coupled to its G protein, agonists bind with high affinity. The introduction of GTP or its non-hydrolyzable analogs (e.g., GTPγS) promotes the dissociation of the G protein from the receptor. This dissociation event shifts the receptor into a low-affinity state for the agonist, which can be measured as a decrease in the agonist's binding potency in radioligand assays.

Studies have shown that the binding of agonists to the Y2 receptor is indeed sensitive to guanine nucleotides, confirming its nature as a functional GPCR. nih.gov However, research on rabbit kidney particulates noted that the Y2 binding was only partially sensitive to guanine nucleotides compared to the Y1 receptor subtype, suggesting potential differences in coupling efficiency or G protein interactions between subtypes. nih.gov

Further evidence for the specific type of G protein coupling comes from studies using pertussis toxin (PTX). Pertussis toxin is a bacterial toxin that specifically and irreversibly inactivates G proteins of the Gi/o family by ADP-ribosylation. nih.govcapes.gov.br In multiple cell systems, the inhibitory effects mediated by Y2 receptor activation—such as the attenuation of neurotransmitter release or inhibition of adenylyl cyclase—are completely blocked by pretreatment with pertussis toxin. physiology.orgcapes.gov.brnih.gov This demonstrates that the Y2 receptor, when activated by agonists like pNPY(13-36), signals primarily through pertussis toxin-sensitive Gi/o proteins. nih.govnih.gov This coupling to inhibitory G proteins is fundamental to the Y2 receptor's primary function as a presynaptic autoreceptor that inhibits neuronal activity. nih.gov

Structural Insights and Structure Activity Relationships of Porcine Neuropeptide Y 13 36

Primary Amino Acid Sequence and C-Terminal Fragment Definition

The full-length porcine neuropeptide Y consists of a 36-amino acid sequence. pnas.org The fragment pNPY(13-36) is defined by the truncation of the first 12 amino acids from the N-terminus of the parent peptide. acnp.org The primary amino acid sequence of pNPY(13-36) is composed of 24 residues with a C-terminal amide modification, which is critical for its biological activity. hellobio.comnih.gov

The sequence for porcine neuropeptide Y(13-36) is as follows: Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2. hellobio.com

| Position | Three-Letter Code | One-Letter Code |

|---|

Three-Dimensional Solution Structure Analysis

A prominent feature of the pNPY(13-36) structure is a well-defined α-helical conformation in its C-terminal region. researchgate.net Specifically, the segment from Leu30 to Tyr36 adopts a helical structure. This C-terminal helix is considered a critical element for the peptide's activity. researchgate.net The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, is a common characteristic of the neuropeptide Y family. nih.govpnas.org

In addition to the C-terminal helix, the solution structure of pNPY(13-36) is characterized by a wide loop region. researchgate.net NMR analysis has identified this loop as spanning from approximately Leu17 to Ser22. researchgate.net This loop connects the N-terminal portion of the fragment to the more structured C-terminal helix.

Critical Structural Determinants for Y2 Receptor Activity and Selectivity

The selective agonist activity of pNPY(13-36) at the Y2 receptor is intimately linked to its specific structural features. The α-helical conformation of the C-terminal fragment is paramount for Y2 receptor binding and activation. nih.govresearchgate.net The proper spatial orientation of the side chains within this helix, particularly the C-terminal dipeptide, is crucial for effective interaction with the receptor. nih.gov The Y2 receptor is distinguished from the Y1 receptor by its ability to bind and be activated by such long C-terminal fragments of NPY. scispace.comgoogleapis.com

Impact of N-Terminal Truncations on Receptor Affinity

The truncation of the N-terminal residues of neuropeptide Y has a profound and differential impact on its affinity for Y1 and Y2 receptors. While the full-length NPY binds with high affinity to both Y1 and Y2 receptors, N-terminally truncated fragments like pNPY(13-36) show a marked reduction in affinity for the Y1 receptor while retaining high affinity for the Y2 receptor. acnp.orgnih.gov This demonstrates that the N-terminal portion of NPY is a key determinant for Y1 receptor interaction, whereas the C-terminal region is sufficient for Y2 receptor activation. acnp.orgnih.gov For instance, the removal of just the first two N-terminal residues of NPY dramatically reduces its potency at the Y1 receptor. nih.gov This differential binding profile underscores the structural basis for the Y2-selectivity of pNPY(13-36). nih.govphysiology.org

Cellular and Subcellular Mechanisms of Action of Porcine Neuropeptide Y 13 36

G Protein-Coupled Receptor Signaling Pathways

The actions of porcine Neuropeptide Y (13-36) are initiated by its binding to Y2 receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. acnp.orgpnas.org These receptors are integral membrane proteins that transduce extracellular signals into intracellular responses. The signaling pathway for Y2 receptors, activated by agonists like pNPY(13-36), predominantly involves coupling to inhibitory G proteins, specifically those of the Gi/Go family. physiology.orgnih.gov

Upon binding of pNPY(13-36) to the Y2 receptor, a conformational change is induced in the receptor, which facilitates the activation of the associated Gi/Go protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ-subunit complex.

The dissociated Gαi/o subunit directly inhibits the activity of the enzyme adenylyl cyclase. acnp.org This inhibition leads to a decrease in the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP) from adenosine triphosphate (ATP). The reduction in cAMP levels, a key second messenger, subsequently leads to decreased activation of protein kinase A (PKA) and other cAMP-dependent pathways. Studies in human Ewing's sarcoma cell lines, which express Y1 receptors, have demonstrated that NPY receptor activation can lead to a profound, pertussis toxin-sensitive inhibition of forskolin-stimulated cAMP formation, indicating a Gi-protein-coupled mechanism. nih.gov This inhibitory effect on adenylyl cyclase is a hallmark of Y2 receptor signaling as well.

The involvement of a pertussis toxin-sensitive G protein has been confirmed in studies using pheochromocytoma (PC-12) cells. physiology.org Pretreatment of these cells with pertussis toxin, which uncouples Gi/Go proteins from their receptors through ADP-ribosylation, prevents the inhibitory effects of Y2 receptor agonists on neurotransmitter release. physiology.org This demonstrates the critical role of this G protein class in mediating the downstream effects of pNPY(13-36).

Modulation of Intracellular Second Messengers (e.g., Calcium Dynamics)

The activation of Y2 receptors by porcine Neuropeptide Y (13-36) significantly modulates intracellular second messenger systems, most notably by influencing intracellular calcium (Ca2+) concentrations and cyclic AMP (cAMP) levels. acnp.orgphysiology.org

A primary mechanism by which pNPY(13-36) exerts its effects is through the inhibition of voltage-gated calcium channels. physiology.org The βγ-subunit complex of the activated Gi/Go protein is thought to directly interact with and inhibit N-type calcium channels, which are crucial for neurotransmitter release at presynaptic terminals. physiology.org This leads to a reduction in calcium influx upon neuronal depolarization. Studies on NGF-differentiated PC-12 cells have shown that Y2-selective agonists attenuate K+-induced increases in intracellular calcium concentration by reducing calcium influx. physiology.org This inhibitory effect on Ca2+ influx is a key component of the presynaptic inhibition mediated by Y2 receptors.

The following table summarizes the effect of a Y2-selective agonist on K+-evoked NPY release, a process dependent on calcium influx.

| Agonist | Concentration | Effect on K+-Evoked NPY Release | Cell Type | Reference |

| Peptide YY (13-36) | 10⁻⁸ M - 10⁻⁶ M | Concentration-dependent inhibition (max 35%) | NGF-differentiated PC-12 cells | physiology.org |

| Neuropeptide Y (13-36) | 80 nM | Reduced miniature IPSC frequency | SCN neurons | jneurosci.org |

As discussed in the previous section, the other major second messenger system modulated by pNPY(13-36) is the cAMP pathway. The inhibition of adenylyl cyclase by the activated Gαi/o subunit leads to a decrease in intracellular cAMP levels. acnp.orgnih.gov This reduction in cAMP can have widespread effects on cellular function by decreasing the activity of PKA, which in turn can alter the phosphorylation state and activity of numerous target proteins, including ion channels and transcription factors.

Presynaptic and Postsynaptic Receptor Localization and Functional Implications

Neuropeptide Y Y2 receptors, the targets for pNPY(13-36), are strategically located at both presynaptic and postsynaptic sites within the nervous system, which has significant functional implications for neuronal communication. jneurosci.org

Presynaptic Localization:

A predominant localization of Y2 receptors is on presynaptic nerve terminals. jneurosci.org Here, they function as both autoreceptors and heteroreceptors to modulate neurotransmitter release.

Autoreceptors: Presynaptic Y2 receptors on NPY-containing neurons act as autoreceptors, inhibiting the release of NPY itself. physiology.org This provides a negative feedback mechanism to control the concentration of NPY in the synaptic cleft. Studies using NGF-differentiated PC-12 cells have shown that the Y2-selective agonist PYY(13-36) inhibits the evoked release of NPY immunoreactivity, demonstrating this autoreceptor function. physiology.org

Heteroreceptors: Y2 receptors are also located on the terminals of neurons that release other neurotransmitters, such as norepinephrine (B1679862) and GABA. jneurosci.orgbibliotekanauki.pl When activated by NPY (or agonists like pNPY(13-36)), these heteroreceptors inhibit the release of these other transmitters. For example, in the pig pineal gland, pNPY(13-36) was shown to decrease the depolarization-induced release of norepinephrine from sympathetic nerve terminals. bibliotekanauki.pl Similarly, in cultured neurons from the suprachiasmatic nucleus (SCN), pNPY(13-36) reduced the frequency of miniature inhibitory postsynaptic currents (mIPSCs), indicating an inhibition of GABA release. jneurosci.org This presynaptic inhibition is a powerful mechanism for modulating synaptic strength.

The table below details the inhibitory effects of pNPY(13-36) on neurotransmitter release in different brain regions.

| Neurotransmitter | Brain Region/Cell Type | Effect of pNPY(13-36) | Receptor Implicated | Reference |

| GABA | Suprachiasmatic Nucleus (SCN) | Inhibition of evoked response by 30.4 ± 6.5% | Presynaptic Y2 | jneurosci.org |

| Norepinephrine | Pig Pineal Gland | Significant decrease in depolarization-induced release | Presynaptic Y2 | bibliotekanauki.pl |

Postsynaptic Localization:

In addition to their presynaptic role, Y2 receptors are also found on postsynaptic membranes. jneurosci.org The functional implications of postsynaptic Y2 receptor activation are generally related to the modulation of neuronal excitability. In SCN neurons, for instance, both Y1-like and Y2-like receptors have been identified on the postsynaptic cell body. jneurosci.org Activation of these postsynaptic receptors can lead to the inhibition of whole-cell barium currents (which are carried through calcium channels), suggesting a mechanism for reducing neuronal firing. jneurosci.org The coexistence of different NPY receptor subtypes on both pre- and postsynaptic sites allows for complex and fine-tuned regulation of synaptic transmission and neuronal activity. jneurosci.org

Research on porcine and human colon has also identified specific binding sites for NPY, likely Y2 receptors given the higher potency of NPY(13-36) compared to Y1-selective analogues, in the myenteric and submucosal ganglia. scispace.com This suggests a role for these receptors in modulating colonic motility and electrolyte transport, likely through actions on enteric neurons. scispace.com

Physiological and Neuromodulatory Roles in Preclinical Animal Models

Central Nervous System Modulations

Porcine neuropeptide Y(13-36), a C-terminal fragment of neuropeptide Y (NPY), demonstrates significant physiological and neuromodulatory effects within the central nervous system (CNS) of preclinical animal models. As a selective agonist for the neuropeptide Y Y2 receptor, its actions are integral to a variety of neural processes. medchemexpress.comhellobio.com

Neuroprotection and Anti-inflammatory Effects

The neuroprotective and anti-inflammatory properties of NPY and its fragments, including porcine NPY(13-36), are increasingly recognized. These effects are crucial in mitigating neuronal damage and inflammation associated with various neurological insults and diseases. NPY signaling can reduce excitotoxicity, modulate the activity of microglia, and offer therapeutic potential in models of neurodegenerative disorders. frontiersin.orgnih.gov

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, leads to neuronal damage and death. This is a common feature in conditions like epilepsy and ischemic stroke. Kainate, a potent agonist of a subtype of ionotropic glutamate receptors, is frequently used in animal models to induce excitotoxic lesions, particularly in the hippocampus. physiology.orgjneurosci.org

Studies in rodent models have shown that NPY and its Y2 receptor agonists can counteract the neurotoxic effects of kainate. nih.gov While some research indicates that Y2 receptor agonists like NPY(13-36) had minimal to no effect on seizures induced by kainate, other studies highlight the neuroprotective role of Y2 receptor activation in alleviating the excitatory neurotoxic impact of kainic acid on CA1 and CA3 pyramidal cells in the hippocampus. nih.govphysiology.org The activation of Y2 receptors is thought to mediate these protective effects by inhibiting the excessive release of glutamate from presynaptic terminals. nih.govphysiology.org This modulation of glutamatergic neurotransmission helps to prevent the cascade of events leading to neuronal cell death in cortical and hippocampal neurons. frontiersin.orgnih.gov

Table 1: Effects of Porcine Neuropeptide Y(13-36) on Kainate-Induced Excitotoxicity

| Experimental Model | Key Findings | Implied Mechanism |

|---|---|---|

| Kainate-injected adult rats | Little or no effect on seizures. physiology.org | Suggests Y5 receptor may be more involved in anticonvulsant actions in this specific model. physiology.org |

| Kainic acid-treated hippocampal cells | Alleviated excitatory neurotoxic effects on CA1 and CA3 pyramidal cells. nih.gov | Inhibition of glutamate release via presynaptic Y2 receptor activation. nih.govphysiology.org |

Microglia are the resident immune cells of the central nervous system, playing a critical role in brain homeostasis and response to injury and disease. mdpi.com In a resting state, they survey their environment. However, upon detecting pathological signals, they become activated, a process that can lead to the release of both pro-inflammatory and anti-inflammatory factors. Chronic microglial activation and the subsequent neuroinflammation are implicated in the pathogenesis of numerous neurodegenerative diseases. nih.govmdpi.com

Neuropeptide Y, acting through its receptors, has been shown to be a potent modulator of microglial activity. nih.govnih.gov The activation of Y1 receptors, for instance, can inhibit the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and nitric oxide (NO) from activated microglia. nih.gov NPY can also influence microglial morphology, promoting a shift from an activated, amoeboid-like state to a more ramified, resting-like state. nih.gov While much of the research has focused on NPY and the Y1 receptor, the involvement of Y2 receptors in modulating neuroinflammation is also an active area of investigation. nih.gov Studies suggest that NPY can attenuate neuroinflammation by reducing astrocytosis and the production of pro-inflammatory cytokines, a process that may involve the release of brain-derived neurotrophic factor (BDNF) from microglia. nih.gov

The neuroprotective and anti-inflammatory properties of the NPY system are particularly relevant to neurodegenerative disorders like Parkinson's disease (PD). PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. frontiersin.org Neuroinflammation and excitotoxicity are key contributors to this neuronal loss. frontiersin.orgfrontiersin.org

In animal models of PD, such as those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), NPY has demonstrated significant neuroprotective effects. frontiersin.orgfrontiersin.org Specifically, NPY has been shown to protect dopaminergic neurons and their terminals from 6-OHDA-induced toxicity. frontiersin.org This neuroprotection is primarily mediated through the Y2 receptor and involves the activation of downstream signaling pathways. frontiersin.orgfrontiersin.org By acting on Y2 receptors, NPY can inhibit the release of glutamate in the striatum, thereby reducing excitotoxic damage to dopaminergic neurons. frontiersin.orgfrontiersin.org Furthermore, NPY's ability to modulate microglial activation helps to dampen the chronic neuroinflammatory state that exacerbates neuronal degeneration in PD. frontiersin.orgfrontiersin.org These findings from preclinical models suggest that targeting the NPY system, and specifically the Y2 receptor with agonists like porcine NPY(13-36), could be a promising therapeutic strategy for slowing the progression of Parkinson's disease. frontiersin.org

Table 2: Role of NPY/Y2 Receptor System in Parkinson's Disease Animal Models

| Animal Model | Key Protective Effects of NPY/Y2 Activation |

|---|---|

| 6-OHDA-lesioned rats | Protection of nigral dopamine (B1211576) cell bodies and striatal terminals. frontiersin.org |

| 6-OHDA-lesioned rats | Inhibition of glutamate release from cortico-striatal neurons. frontiersin.org |

| 6-OHDA-lesioned rats | Modulation of microglia-induced inflammation in the striatum and substantia nigra. frontiersin.org |

The neuroprotective effects of NPY, particularly those mediated by the Y2 receptor, are transduced through intracellular signaling cascades. Among the most critical of these are the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govfrontiersin.org Both of these pathways are central to cell survival, proliferation, and differentiation.

Activation of the Y2 receptor by agonists can lead to the phosphorylation and subsequent activation of both ERK and Akt. frontiersin.org In the context of Parkinson's disease models, the neuroprotective effects of NPY on dopaminergic neurons have been shown to be dependent on the activation of these two pathways. frontiersin.orgfrontiersin.org For instance, the protection against 6-OHDA-induced toxicity is mediated by the Y2 receptor-induced activation of the ERK and Akt pathways. frontiersin.org These signaling cascades can, in turn, regulate the expression of pro-survival proteins and inhibit apoptotic pathways, thereby preserving neuronal integrity in the face of neurotoxic insults. frontiersin.org The PI3K/Akt pathway is also implicated in NPY's regulation of macrophage activity, suggesting a broader role for these signaling molecules in mediating the anti-inflammatory effects of NPY. nih.gov

Behavioral and Affective Neuroscience

Beyond its role in neuroprotection, the neuropeptide Y system is a significant modulator of behavior and emotion. NPY is well-known for its anxiolytic (anxiety-reducing) and antidepressant-like effects. acnp.orgfrontiersin.org The actions of NPY on affective states are complex and depend on the specific brain region and receptor subtype involved.

While the Y1 receptor is often implicated in the anxiolytic effects of NPY, the Y2 receptor also plays a role, though its effects can be more region-specific. acnp.orgfrontiersin.org For example, administration of the Y2 receptor agonist NPY(13-36) into the locus coeruleus has been shown to produce anxiolytic effects. frontiersin.org However, in other contexts, Y2 receptor activation has not been associated with anxiolytic-like actions. acnp.org This highlights the nuanced and circuit-dependent nature of NPY's influence on behavior. The medial prefrontal cortex is a critical region for the expression of some of cocaine's reinforcing properties, and chronic cocaine administration has been shown to reduce NPY synthesis in this area, suggesting a potential role for NPY in the neurobiology of addiction. pnas.org

Anxiolytic-like Effects (e.g., via Locus Coeruleus Administration)

Porcine neuropeptide Y (13-36), a C-terminal fragment of neuropeptide Y (NPY), has demonstrated anxiolytic-like effects in preclinical studies. oup.com This activity is notably observed when the compound is administered directly into the vicinity of the locus coeruleus, a nucleus in the pons of the brainstem involved in physiological responses to stress and panic. oup.com The anxiolytic properties of porcine NPY (13-36) are attributed to its function as a selective agonist for the neuropeptide Y receptor subtype 2 (Y2). oup.com The activation of Y2 receptors in this specific brain region appears to modulate pathways that reduce anxiety-related behaviors. oup.comoup.com This suggests that the NPY system, through Y2 receptor activation, plays a role in the regulation of affective states and stress responses. oup.com

Table 1: Anxiolytic-like Effects of Porcine Neuropeptide Y (13-36)

| Compound | Action | Administration Site | Observed Effect | Receptor Implicated |

|---|---|---|---|---|

| Porcine Neuropeptide Y (13-36) | Y2 receptor specific agonist | Locus Coeruleus | Anxiolytic-like effects | Y2 oup.com |

Lack of Direct Effect on Food Intake Stimulation

The role of porcine NPY (13-36) in the regulation of food intake is complex, with evidence suggesting a lack of direct stimulatory effect in certain contexts. While neuropeptide Y is a potent stimulator of food intake, this action is primarily mediated by Y1 and Y5 receptors. nih.gov Studies have shown that the hyperphagic (increased food intake) effects of NPY and related peptides are paralleled by their effects on nociception, suggesting a common Y1 receptor mechanism. nih.gov In contrast, the Y2 receptor agonist, NPY (13-36), has been found to have little to no effect on stimulating food intake in some models. nih.gov For instance, in goldfish, while Y1 and Y5 agonists promoted food intake, a Y2 agonist did not have a significant effect on feeding behaviors. animal-reproduction.org However, it is important to note that some conflicting evidence exists, with other studies reporting that Y2 agonists can stimulate food intake in species such as rainbow trout and that porcine NPY (3-36), another Y2 agonist, can stimulate feeding in rats. animal-reproduction.org

Table 2: Research Findings on Porcine Neuropeptide Y (13-36) and Food Intake

| Model Organism | Compound | Effect on Food Intake | Primary Receptor Implicated |

|---|---|---|---|

| Mice | NPY (13-36) | Little to no effect | Y1 (for stimulation by other NPY analogs) nih.gov |

| Goldfish | Y2 agonist | No significant effect | Y1 and Y5 (for stimulation) animal-reproduction.org |

| Rainbow Trout | Y2 agonist | Stimulated food intake | Y2 animal-reproduction.org |

| Rats | NPY (3-36) (porcine) | Stimulated feeding behavior | Y2 |

Absence of Antinociceptive Effects in Specific Pain Models

In the context of pain modulation, porcine NPY (13-36) has been shown to lack direct antinociceptive effects in certain preclinical pain models. nih.gov Specifically, in the acetic acid-induced writhing test in mice, a model of visceral pain, the intracerebroventricular administration of NPY (13-36) had little or no effect on reducing the pain response. nih.gov This is in contrast to full-length NPY and Y1 receptor agonists, which produced a dose-dependent suppression of writhing behavior. nih.gov The lack of an antinociceptive effect by the Y2-preferring agonist NPY (13-36) suggests that the analgesic properties of NPY are primarily mediated through Y1 and Y5 receptors, and not Y2 receptors, in this particular pain model.

Table 3: Effects of Porcine Neuropeptide Y (13-36) in Pain Models

| Pain Model | Compound | Observed Effect | Receptor Implicated |

|---|---|---|---|

| Acetic acid-induced writhing (mice) | NPY (13-36) | Little to no antinociceptive effect | Y1 (for antinociception by other NPY analogs) nih.gov |

Neuroendocrine Regulation

Absence of Direct Modulation of Gonadotropin-Releasing Hormone-1 Neuronal Activity

The influence of porcine NPY (13-36) on the neuroendocrine regulation of reproduction appears to be limited, with studies indicating an absence of direct modulation of Gonadotropin-Releasing Hormone-1 (GnRH-1) neuronal activity through the Y2 receptor. In studies utilizing superfused hypothalamic GT1-7 cells, a cell line used to study GnRH neurons, the preferential Y2 receptor agonist NPY (13-36) did not stimulate the release of luteinizing hormone-releasing hormone (LHRH), another name for GnRH. This was in contrast to full-length NPY and a specific Y1 receptor agonist, which both stimulated LHRH release. These findings suggest that the direct effects of NPY on GnRH neurons are not mediated by the Y2 receptor subtype. However, it is worth noting that other research in prepubertal male rat hypothalamic explants has suggested a stimulatory effect of porcine NPY (13-36) on GnRH secretion, potentially mediated by the Y5-receptor subtype. nih.gov Furthermore, NPY itself has been shown to directly inhibit the neuronal activity of a subpopulation of GnRH-1 neurons via Y1 receptors.

Table 4: Modulation of GnRH-1 Neuronal Activity by NPY Agonists

| Model System | Compound | Effect on GnRH/LHRH Release | Receptor Implicated |

|---|---|---|---|

| Hypothalamic GT1-7 cells | NPY (13-36) | No stimulation | Y2 |

| Hypothalamic GT1-7 cells | NPY | Stimulation | Y1 |

| Hypothalamic GT1-7 cells | [Leu31,Pro34]NPY (Y1 agonist) | Stimulation | Y1 |

| Prepubertal rat hypothalamic explants | Porcine NPY (13-36) | Stimulation | Y5 (proposed) nih.gov |

| Mouse GnRH-1 neurons | NPY | Inhibition of neuronal activity | Y1 |

Brain Excitability and Seizure Modulation (indirect implications via Y2R)

Porcine NPY (13-36) has indirect implications in the modulation of brain excitability and seizures through its interaction with the Y2 receptor (Y2R). While NPY is generally considered an endogenous anticonvulsant, the direct application of the Y2 selective agonist NPY (13-36) has not been shown to inhibit kainic acid-induced seizures. This suggests that the anticonvulsant action of NPY may be primarily mediated by other receptor subtypes, such as Y5. However, Y2 receptors are densely present in the hippocampus and are known to be involved in the presynaptic inhibition of glutamate release. Y2Rs are expressed on both GABAergic and glutamatergic terminals and can inhibit the release of both neurotransmitters. This modulation of neurotransmitter release, particularly under chronic epileptic conditions, points to an indirect role for Y2 receptors in controlling neuronal hyperexcitability and seizure activity.

Table 5: Role of Y2R in Brain Excitability and Seizure Modulation

| Compound/Receptor | Observed Effect/Function | Implication |

|---|---|---|

| NPY (13-36) | Did not inhibit kainic acid-induced seizures | Direct anticonvulsant effect is not primarily mediated by Y2R |

| Y2 Receptor | Presynaptic inhibition of glutamate release | Indirectly modulates brain excitability |

| Y2 Receptor | Inhibition of both GABAergic and glutamatergic neurotransmitter release | Indirectly controls neuronal hyperexcitability |

Inhibition of Retinotectal Transmission (e.g., in Cane Toads)

In non-mammalian preclinical models, such as the cane toad (Bufo marinus), porcine NPY (13-36) has been shown to inhibit retinotectal transmission. Administration of porcine NPY to the tectal surface results in a significant and prolonged reduction of the initial excitatory N1 wave of the summated tectal surface field potential, which is evoked by light stimulation. The fragment NPY (13-36), acting as a Y2 receptor agonist, also produces this inhibitory effect, although to a lesser extent than full-length NPY. These findings suggest that NPY, acting through a Y2 receptor mechanism, plays an inhibitory role in controlling the transfer of visual information from the retina to the tectum in the cane toad's brain.

Table 6: Inhibition of Retinotectal Transmission by Porcine Neuropeptide Y (13-36)

| Model Organism | Compound | Effect on Retinotectal Transmission | Receptor Implicated |

|---|---|---|---|

| Cane Toad (Bufo marinus) | Porcine NPY | Profound and prolonged attenuation | Y2 |

| Cane Toad (Bufo marinus) | Porcine NPY (13-36) | Attenuation (smaller effect than full NPY) | Y2 |

Gastrointestinal System Effects

Investigations into the gastrointestinal influence of Porcine neuropeptide Y (13-36) have demonstrated targeted effects on intestinal motility, particularly in the duodenum, while showing a lack of significant impact on the proximal stomach.

In conscious, fed rats, the central administration of Porcine neuropeptide Y (13-36) has been shown to powerfully alter duodenal contractile activity. physiology.org Normally, the rat duodenum exhibits a postprandial (fed) pattern of irregular contractions after food ingestion. However, intracerebroventricular (icv) injection of pNPY(13-36) transforms this fed pattern into a fasted, or interdigestive, pattern characterized by phasic contractions that mimic the migrating motor complex. physiology.org This effect suggests that central Y2 receptors, activated by pNPY(13-36), play a key role in regulating the state of duodenal motility, effectively signaling a switch from a digestive to an interdigestive state. physiology.orgresearchgate.net

| Compound | Receptor Selectivity | Effect on Postprandial Duodenal Motility in Rats |

|---|---|---|

| Neuropeptide Y (NPY) | Y1, Y2, Y5 | Changed fed pattern to fasted pattern |

| Porcine Neuropeptide Y (13-36) | Y2 Agonist | Changed fed pattern to fasted pattern |

| [Leu31,Pro34]NPY | Y1/Y5 Agonist | No alteration of postprandial motility |

In contrast to its effects on the duodenum, Porcine neuropeptide Y (13-36) does not appear to significantly influence the motility of the proximal stomach. physiology.org Studies in anesthetized rats, where intragastric pressure was measured to assess stomach relaxation or contraction, found that administration of pNPY(13-36) as a Y2 receptor agonist failed to induce any significant changes in motility. physiology.org This is in stark contrast to the full-length NPY and Y1 receptor agonists, which produced dose-dependent relaxation of the proximal stomach. physiology.org This finding underscores a clear differentiation in the roles of Y1 and Y2 receptors in the central control of upper gastrointestinal function, with Y2 activation via pNPY(13-36) having a negligible effect on proximal gastric motor control. physiology.org

Cardiovascular System Involvement

The role of Porcine neuropeptide Y (13-36) in the cardiovascular system has been characterized by its effects on blood pressure following central administration and its distinct actions on vascular and cardiac cells.

When administered centrally in awake, unrestrained male rats, Porcine neuropeptide Y (13-36) produces a dose-dependent vasopressor response, leading to an increase in mean arterial blood pressure. nih.govcapes.gov.br Intraventricular injections of pNPY(13-36) resulted in a significant rise in blood pressure without affecting heart rate. nih.gov This pressor effect mediated by central Y2 receptors is notably opposite to the vasodepressor action observed with the parent NPY (1-36) peptide, which can also act on Y1 receptors. nih.gov Further research has indicated that the vasopressor actions of intracerebroventricular pNPY(13-36) are more pronounced in spontaneously hypertensive rats compared to normotensive controls, suggesting a potential link to increased Y2 receptor binding in key brain regions like the nucleus tractus solitarius. nih.gov

| Animal Model | Administration Route | Effect of pNPY(13-36) | Key Finding |

|---|---|---|---|

| Awake, unrestrained male rats | Intraventricular | Dose-dependent increase in mean arterial blood pressure | Vasopressor effect without change in heart rate. nih.gov |

| Spontaneously Hypertensive vs. Normotensive Rats | Intraventricular | Increased vasopressor action in hypertensive rats | Suggests a role for Y2 receptors in hypertension. nih.gov |

Porcine neuropeptide Y (13-36) exhibits effects on vascular smooth muscle cells that are distinct from those of full-length NPY, highlighting the differential roles of NPY receptor subtypes. nih.govphysiology.org In studies on porcine aortic smooth muscle cells, pNPY(13-36), which preferentially binds to Y2 receptors, was several hundred times less potent than Y1-specific agonists at stimulating DNA synthesis, a marker for cell growth. nih.gov In vivo experiments in rats further demonstrated this difference; while a Y1 receptor agonist mimicked NPY in causing significant changes in tail blood flow, the Y2-selective agonist pNPY(13-36) had no effect on either total or skin blood flow in the tail. physiology.org These findings suggest that the Y2 receptor pathway activated by pNPY(13-36) is not primarily involved in the direct mitogenic or major hemodynamic effects on certain vascular beds, which are largely mediated by Y1 receptors. nih.govphysiology.org

In studies of cardiac muscle cells, Porcine neuropeptide Y (13-36) was found to lack a synergistic effect in the activation of mitogen-activated protein kinases (MAPK), a key signaling pathway in cardiac hypertrophy. nih.gov While full-length NPY can potentiate the activation of MAPK induced by the α-adrenergic agonist phenylephrine, pNPY(13-36) failed to produce this synergistic effect. nih.gov This lack of synergy is attributed to its selectivity for the Y2 receptor subtype. Other NPY analogs that act on the Y5 receptor were able to potentiate the phenylephrine-induced MAPK phosphorylation. nih.gov This demonstrates that the Y2 receptor pathway, engaged by pNPY(13-36), does not participate in the synergistic signaling with α-adrenergic pathways for MAPK activation in neonatal cardiomyocytes. nih.gov

Role in Myocardial Ischemia/Reperfusion Models (Indirect evidence from Y2R antagonists)

The role of Porcine neuropeptide Y(13-36), a selective neuropeptide Y (NPY) Y2 receptor (Y2R) agonist, in the context of myocardial ischemia/reperfusion injury is not extensively defined by direct studies. However, its physiological function can be inferred from preclinical studies using Y2R antagonists. The Y2R primarily functions as a presynaptic autoreceptor on sympathetic nerve terminals. nih.gov Activation of these receptors inhibits the release of neurotransmitters, including norepinephrine (B1679862) and NPY itself. nih.gov This function suggests a complex role in cardiac pathophysiology; stimulating the Y2R could be protective by reducing excessive sympathetic outflow and NPY release, while blocking it might exacerbate injury by removing this inhibitory feedback.

The primary evidence regarding the role of Y2R in myocardial ischemia/reperfusion comes from animal models where specific Y2R antagonists were administered. These studies have focused predominantly on the incidence of ventricular arrhythmias following an induced myocardial infarction, rather than on the extent of myocardial damage (infarct size).

In a notable study using a rat model of acute myocardial infarction, the administration of a Y2R antagonist did not lead to a reduction in malignant ventricular arrhythmias compared to the placebo group. nih.gov This finding suggests that blocking the presynaptic Y2R, and theoretically increasing the local concentration of sympathetic neurotransmitters, does not significantly worsen the arrhythmic outcome in this specific experimental context. nih.gov

Another investigation in a porcine ischemia-reperfusion model yielded similar results. nih.gov The infusion of the Y2R antagonist BIIE0246 did not significantly alter the occurrence of ventricular fibrillation induced by ischemia and subsequent reperfusion. nih.gov The consistency of these findings across different animal models indicates that Y2R blockade is likely not a primary factor in the genesis of ischemia-induced ventricular arrhythmias. nih.govnih.gov

These findings indirectly imply that activation of the Y2 receptor by an agonist like Porcine neuropeptide Y(13-36) might also have a limited role in modulating arrhythmias during an ischemic event. The lack of a significant pro-arrhythmic effect from Y2R antagonists suggests that the endogenous tone on these receptors is not a critical determinant of cardiac electrical stability during acute ischemia/reperfusion. nih.gov The table below summarizes the key findings from these preclinical studies.

Table 1: Effects of Y2 Receptor Antagonists in Preclinical Myocardial Ischemia/Reperfusion Models

| Compound | Animal Model | Primary Endpoint | Key Finding | Reference |

| Y2R Antagonist | Rat (Acute Myocardial Infarction) | Ventricular Arrhythmia Score | No significant difference in arrhythmia scores compared to placebo. | nih.gov |

| BIIE0246 | Pig (Ischemia-Reperfusion) | Incidence of Ventricular Fibrillation | No significant difference in the occurrence of ventricular fibrillation compared to control. | nih.gov |

Methodologies and Experimental Paradigms in Porcine Neuropeptide Y 13 36 Research

In Vitro Experimental Systems

In vitro models provide controlled environments to investigate the direct cellular and molecular actions of pNPY(13-36). These systems are instrumental in dissecting signaling pathways and receptor pharmacology.

Cell Culture Models

Cell culture systems are fundamental tools for studying the effects of pNPY(13-36) at the cellular level.

Primary Neuronal Cultures: Research on primary neuronal cultures, such as those derived from the hypothalamus, has been pivotal in understanding the neuromodulatory effects of NPY and its fragments. For instance, studies on hypocretin/orexin neurons demonstrated that while NPY hyperpolarizes these cells, the Y2 receptor agonist NPY(13-36) had no significant effect on their membrane potential, suggesting the involvement of other receptor subtypes in direct postsynaptic inhibition. jneurosci.org However, NPY(13-36) was shown to decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating a presynaptic inhibitory role mediated by Y2 receptors on glutamatergic terminals. jneurosci.org In the context of neuroprotection, Y2 receptor agonists have shown promise in models of oxygen-glucose deprivation in primary neuronal cultures. nih.gov

Vascular Smooth Muscle Cells (VSMCs): Cultured porcine aortic smooth muscle cells have been extensively used to investigate the vascular effects of NPY and its analogs. In these cells, pNPY(13-36) was found to be significantly less potent than full-length porcine NPY in stimulating DNA synthesis and increasing cytosolic free calcium concentration. nih.govnih.gov This suggests that the NPY receptor in these cells is predominantly of the Y1 type. nih.govnih.govoup.com

Tissue Explant Models

Tissue explants offer a more complex, multicellular environment to study the integrated physiological responses to pNPY(13-36).

Nasal Explants: Nasal explant models containing gonadotropin-releasing hormone-1 (GnRH-1) neurons have been employed to study the influence of NPY on reproductive functions. In these explants, the Y2 receptor agonist pNPY(13-36) did not alter the frequency of calcium oscillations in GnRH-1 neurons, whereas a Y1 receptor agonist mimicked the inhibitory effects of NPY. nih.govresearchgate.net This indicates that the direct inhibition of GnRH-1 neurons by NPY is primarily mediated by Y1 receptors. nih.govresearchgate.net

Spectroscopic Techniques for Conformational and Activity Studies

Spectroscopic methods are powerful tools for analyzing the structure-activity relationships of peptides like pNPY(13-36).

Raman and Surface-Enhanced Raman Spectroscopy (SERS): Raman and SERS have been utilized to study the conformational properties of NPY and its C-terminal fragments, including NPY(13-36). nih.govresearchgate.net These techniques provide insights into the molecular fragments responsible for interaction with surfaces, which can be correlated with receptor binding. nih.gov Studies using SERS have shown that the C-terminal fragment NPY(32-36) is involved in the adsorption process onto a silver nanoparticle surface, suggesting that this same region may interact with the Y2 receptor. nih.gov

In Vivo Animal Models

Animal models are indispensable for understanding the systemic effects and physiological relevance of pNPY(13-36) in a whole-organism context.

Rodent Models

Rats and mice are the most commonly used animal models in pNPY(13-36) research, providing valuable data on its roles in the central nervous system (CNS) and gastrointestinal system.

Rats: In awake, unrestrained male rats, central administration of pNPY(13-36) has been shown to produce vasopressor effects, in contrast to the vasodepressor action of full-length NPY. medchemexpress.commedchemexpress.com Further studies in spontaneously hypertensive rats revealed that the vasopressor actions of intraventricular pNPY(13-36) are increased compared to normotensive Wistar-Kyoto rats. Research on rat brain synaptosomes has demonstrated that pNPY(13-36) can inhibit the release of noradrenaline in a region-specific manner. In models of transient focal cerebral ischemia, Y2 receptor agonists have been shown to attenuate postischemic functional deficits. nih.gov

Mice: In mouse models of amyotrophic lateral sclerosis (ALS), intranasal delivery of NPY and selective NPY receptor ligands has been investigated. nih.gov Studies in mouse brain membranes have been used to determine the receptor binding affinities of pNPY analogs. pnas.org Additionally, research in diabetic mice has shown that increased NPY activity can impair social behavior. medchemexpress.com

The following table summarizes key findings from rodent models:

| Model Organism | Experimental Context | Key Findings with pNPY(13-36) |

| Rat | Central administration (awake, unrestrained) | Produces vasopressor effects. medchemexpress.commedchemexpress.com |

| Rat | Spontaneously hypertensive vs. normotensive | Increased vasopressor actions in hypertensive rats. |

| Rat | Brain synaptosomes | Region-specific inhibition of noradrenaline release. |

| Rat | Transient focal cerebral ischemia | Y2 receptor agonists attenuate postischemic deficits. nih.gov |

| Mouse | Amyotrophic lateral sclerosis (ALS) model | Intranasal administration of NPY ligands studied. nih.gov |

| Mouse | Brain membrane binding assays | Used to determine receptor binding affinities. pnas.org |

| Mouse | Diabetic model | Increased NPY activity linked to impaired social behavior. medchemexpress.com |

Non-Rodent Vertebrate Models

Studies in non-rodent vertebrates provide comparative insights into the evolution and function of the NPY system.

Atlantic Cod (Gadus morhua): In the Atlantic cod, pNPY(13-36) has been used to characterize NPY receptor subtypes. physiology.orgnih.gov Unlike in mammals, NPY induces vasodilation in cod, and studies with pNPY(13-36) and other analogs suggest the presence of a Y1-subfamily receptor. physiology.orgnih.govresearchgate.net

Dogfish (Scyliorhinus canicula): In the common dogfish, pNPY(13-36), a mammalian Y2 receptor selective agonist, did not exhibit vasoconstrictor properties in the afferent branchial artery. nih.govphysiology.org This finding, in contrast to the effects of a Y1 selective agonist, suggests that the receptor mediating vasoconstriction in this species is more similar to the mammalian Y1 receptor. nih.govphysiology.org

Cane Toad (Bufo marinus): Research in cane toads has shown that administration of porcine NPY attenuates retinotectal transmission. researchgate.netnih.gov The Y2 receptor agonist, pNPY(13-36), had a smaller but similar inhibitory effect, suggesting that NPY's action in this pathway is mediated, at least in part, through a Y2-like receptor mechanism. researchgate.netnih.govresearchgate.net

The table below summarizes findings from these non-rodent vertebrate models:

| Model Organism | Experimental Context | Key Findings with pNPY(13-36) |

| Atlantic Cod | Cardiovascular effects | Used to characterize NPY receptor subtypes; suggests a Y1-subfamily receptor mediates vasodilation. physiology.orgnih.govresearchgate.net |

| Dogfish | Cardiovascular effects | Lacked vasoconstrictor properties, indicating the receptor is more Y1-like. nih.govphysiology.org |

| Cane Toad | Retinotectal transmission | Exhibited an inhibitory effect, suggesting a role for Y2-like receptors. researchgate.netnih.govresearchgate.net |

Administration Routes

The study of porcine neuropeptide Y (13-36) [pNPY(13-36)] involves various administration routes to target specific regions of the central nervous system and elucidate its physiological functions. The choice of administration route is critical for determining the localized or systemic effects of the peptide.

Intracerebroventricular (ICV) Administration

Intracerebroventricular (ICV) injection is a common method used to deliver substances directly into the cerebral ventricles, thereby bypassing the blood-brain barrier and allowing for widespread distribution within the central nervous system. This technique has been employed in numerous studies to investigate the central effects of pNPY(13-36).

In conscious, freely moving rats, ICV administration of pNPY(13-36) has been shown to influence duodenal motility. physiology.orgphysiology.org Specifically, when administered to fed rats, it induces a fasted-like pattern of duodenal contractions, an effect mediated by Y2 receptors. physiology.orgphysiology.org This suggests a role for centrally-acting pNPY(13-36) in regulating gastrointestinal function.

Cardiovascular responses to central pNPY(13-36) have also been characterized using ICV injections in awake, unrestrained male rats. medchemexpress.comnih.gov These studies revealed that pNPY(13-36) can produce a dose-dependent increase in mean arterial blood pressure without affecting heart rate. medchemexpress.comnih.gov Furthermore, it was observed that pNPY(13-36) could antagonize the vasodepressor effects of the full-length neuropeptide Y (NPY), indicating opposing actions of Y1 and Y2 receptor agonists in central cardiovascular regulation. nih.gov

Research in anesthetized rats has explored the impact of pNPY(13-36) on gastric function. physiology.org When administered into the fourth ventricle, a component of the ventricular system, the Y2 receptor agonist NPY(13-36) did not cause significant changes in the motility of the proximal stomach, in contrast to Y1 receptor agonists which induced relaxation. physiology.org

Intrahippocampal Administration

Direct administration into the hippocampus, a brain region critical for memory and implicated in epilepsy, allows for targeted investigation of the peptide's effects on neuronal excitability. While direct injection of the peptide is one approach, gene therapy techniques have also been utilized. Studies have involved the intrahippocampal injection of adeno-associated virus (AAV) vectors designed to overexpress NPY(13-36). researchgate.net This method has been used to explore the anticonvulsant properties of the peptide fragment, demonstrating that localized expression can alter seizure sensitivity. researchgate.net The hippocampus contains a high density of Y2 receptors, particularly in the CA1, CA3, and dentate gyrus regions, making it a key target for studying the effects of Y2 agonists like pNPY(13-36). pnas.orgnih.gov

Tectal Surface Application

In non-mammalian models, such as the toad, the effects of pNPY(13-36) on sensory processing have been studied by direct application to the surface of the optic tectum. researchgate.netnih.gov The optic tectum is a primary visual processing center in the brain of lower vertebrates. This method allows for the localized delivery of the peptide to the superficial layers of the tectum. Research has shown that applying porcine NPY and its fragment NPY(13-36) to the tectal surface can attenuate the field potentials evoked by visual or electrical stimulation. researchgate.netnih.govnih.gov These findings suggest that NPY, acting via Y2 receptors, plays an inhibitory role in retinotectal neurotransmission. nih.gov

Physiological Measurement Techniques

A variety of sophisticated techniques are used to measure the physiological responses to the administration of pNPY(13-36). These methods provide quantitative data on the peptide's effects on organ function and neuronal activity.

Duodenal Motility

To assess the influence of centrally administered pNPY(13-36) on intestinal function, duodenal motility is measured in conscious, freely moving rats using manometry. physiology.orgphysiology.org This technique involves surgically implanting a manometric catheter into the duodenum. physiology.org The catheter, which has a side hole, is connected to a transducer to record pressure changes that reflect intestinal contractions. physiology.org This setup allows for the continuous monitoring of motility patterns, such as the cyclic phase III-like contractions of the fasted state and the irregular contractions of the fed state. physiology.org Studies have used this method to demonstrate that ICV injection of pNPY(13-36) can switch the postprandial (fed) motility pattern to an interdigestive (fasted) pattern. physiology.orgphysiology.org

Intragastric Pressure

The effect of pNPY(13-36) on gastric tone is evaluated by measuring intragastric pressure (IGP) in anesthetized rats. physiology.org An inflatable balloon is inserted into the proximal part of the stomach and filled with a small volume of water to maintain a baseline pressure. physiology.org The pressure within the balloon is continuously monitored to detect changes in gastric relaxation or contraction. This technique has been instrumental in showing that while Y1 receptor agonists administered into the fourth ventricle induce significant gastric relaxation (a decrease in IGP), the Y2 agonist NPY(13-36) does not produce a significant response in this paradigm. physiology.org

Field Potential Recordings

Field potential recording is an electrophysiological technique used to measure the collective electrical activity of a population of neurons. It is employed in both in vitro and in vivo preparations to study the effects of pNPY(13-36) on synaptic transmission and neuronal network activity.

In studies on the toad optic tectum, field potentials are recorded from the tectal surface in response to electrical stimulation of the contralateral optic nerve. researchgate.netnih.gov These recordings typically show a series of positive and negative waves that correspond to axonal inputs and postsynaptic processes. nih.gov By applying pNPY(13-36) to the tectal surface, researchers have observed a reduction in the amplitude of specific waves, indicating an inhibitory modulation of retinotectal signal transfer. researchgate.netnih.gov

In mammalian brain slice preparations, such as those from the rat hippocampus, field potential recordings are used to examine synaptic plasticity. nih.govnih.gov Extracellular electrodes placed in specific layers of the hippocampus, like the stratum radiatum of the CA1 area, record excitatory postsynaptic potentials (EPSPs). nih.govnih.gov Application of NPY fragments, including NPY(13-36), has been shown to reduce the amplitude of these evoked potentials, supporting the hypothesis that the peptide acts presynaptically to inhibit excitatory neurotransmission via Y2 receptors. nih.gov

Interactive Data Tables

Table 1: Research Findings on Administration Routes of pNPY(13-36)

| Administration Route | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Intracerebroventricular (ICV) | Awake Rat | Induces a dose-dependent increase in mean arterial blood pressure. | nih.gov |

| Intracerebroventricular (ICV) | Conscious Fed Rat | Changes postprandial duodenal motility to a fasted-like pattern. | physiology.orgphysiology.org |

| Intra-fourth Ventricle | Anesthetized Rat | Did not induce significant changes in intragastric pressure of the proximal stomach. | physiology.org |

| Intrahippocampal (via AAV vector) | Rat | Overexpression provides anticonvulsant effects. | researchgate.net |

| Tectal Surface Application | Toad (Bufo marinus) | Attenuates the N1 wave of the tectal surface field potential, inhibiting retinotectal transfer. | researchgate.netnih.gov |

Table 2: Research Findings from Physiological Measurement Techniques for pNPY(13-36)

| Measurement Technique | Preparation | Effect of pNPY(13-36) | Reference |

|---|---|---|---|

| Manometry (Duodenal Motility) | Conscious Rat | Following ICV administration, induced an interdigestive pattern of motility with a frequency of 5.8 ± 1.7 contractions/hour. | physiology.orgphysiology.org |

| Intragastric Pressure (Balloon) | Anesthetized Rat | Administration into the fourth ventricle did not cause a significant change in proximal stomach relaxation. | physiology.org |

| Field Potential Recording | Toad Optic Tectum | Application to the tectal surface caused attenuation of the excitatory N1 wave evoked by light stimulation. | researchgate.netnih.gov |

| Field Potential Recording | Rat Hippocampal Slice (CA1) | Active in inhibiting excitatory postsynaptic potential amplitudes, indicating presynaptic Y2 receptor-mediated inhibition. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Porcine neuropeptide Y(13-36) |

| Neuropeptide Y |

Current Gaps and Future Research Directions

Elucidation of Comprehensive Signaling Landscapes for Y2 Receptor Activation by Porcine Neuropeptide Y(13-36)

Porcine Neuropeptide Y(13-36) [pNPY(13-36)] is a well-established selective agonist for the Neuropeptide Y receptor subtype 2 (Y2R). acnp.orgnih.gov The Y2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily, and its activation by agonists like pNPY(13-36) initiates a cascade of intracellular signaling events. guidetopharmacology.org Primarily, the Y2 receptor couples to inhibitory G proteins, specifically of the Gi/o family. researchgate.net This coupling is often sensitive to pertussis toxin, which ADP-ribosylates the α-subunit of Gi/o proteins, thereby uncoupling the receptor from its effector systems and blocking its signaling. researchgate.netnih.gov

Upon activation by pNPY(13-36), the Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Simultaneously, the Gβγ subunit can directly modulate the activity of ion channels. A key effect of Y2 receptor activation is the inhibition of voltage-gated calcium channels (VGCCs), which curtails calcium influx and, consequently, neurotransmitter release from presynaptic terminals. researchgate.net This mechanism underlies the primary function of Y2 receptors as presynaptic autoreceptors and heteroreceptors that inhibit the release of NPY itself, as well as other neurotransmitters like glutamate (B1630785) and GABA. researchgate.netfrontiersin.org Furthermore, Gβγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a decrease in neuronal excitability. nih.gov

Future research must move beyond this general model to create a more comprehensive signaling map. This includes identifying the specific subtypes of adenylyl cyclase and VGCCs modulated by pNPY(13-36)-induced Y2R activation in different neuronal populations. Investigating potential cross-talk with other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which has been implicated in NPY-mediated cell proliferation, is also crucial. researchgate.net Understanding how the duration and pattern of pNPY(13-36) exposure influence receptor desensitization, internalization, and downstream signaling will provide a more dynamic picture of Y2R function.

Investigation of In Vivo Efficacy and Specificity in Complex Physiological Systems

The utility of pNPY(13-36) as a selective Y2R agonist has been demonstrated in various in vivo studies, which have begun to delineate its efficacy and specificity in complex physiological contexts.

In the central nervous system, intracerebroventricular (i.c.v.) administration of pNPY(13-36) in rats has been shown to influence hypothalamic functions. Studies have documented its effects on catecholamine levels and turnover in discrete hypothalamic regions, as well as on neuroendocrine function, including the secretion of hormones like prolactin and luteinizing hormone. researchgate.net In diabetic mouse models, central administration of NPY(13-36) was found to impair social novelty preference, a behavioral effect that could be reversed by a Y2R antagonist, suggesting a specific role for Y2R signaling in modulating social behaviors under certain pathological conditions. researchgate.net

Regarding feeding behavior, pNPY(13-36) has shown much lower potency in stimulating food intake compared to full-length NPY, which acts primarily through Y1 and Y5 receptors. acnp.org This relative inactivity in orexigenic circuits highlights its specificity for Y2-mediated pathways and its value in distinguishing these from other NPY receptor functions. Similarly, studies on anxiety have shown that pNPY(13-36) does not produce the anxiolytic-like effects seen with NPY, further supporting the notion that Y1 receptors are the primary mediators of NPY's role in anxiety regulation. acnp.org

In the peripheral nervous system and spinal cord, pNPY(13-36) has been used to probe the role of Y2 receptors in nociception. In rats, intrathecal administration of NPY(13-36) elicited a facilitatory effect on the flexor reflex, in contrast to the biphasic (facilitation at low doses, depression at high doses) effect of Y1 agonists. ki.se This suggests a distinct, and potentially excitatory, role for Y2 receptors in spinal sensory processing under normal conditions. ki.se

The table below summarizes key research findings on the in vivo effects of Porcine Neuropeptide Y(13-36).

| Physiological System | Model Organism | Key Finding | Reference(s) |

| Nervous System | Rat | Modulates hypothalamic catecholamine levels and neuroendocrine function. | researchgate.net |

| Diabetic Mouse | Impairs social novelty preference via Y2 receptor activation. | researchgate.net | |

| Rat | Has minimal effect on anxiety-like behaviors compared to full-length NPY. | acnp.org | |

| Rat | Facilitates the spinal flexor reflex, indicating a role in nociceptive processing. | ki.se | |

| Metabolic System | Rat | Exhibits significantly less activity in stimulating food intake compared to Y1/Y5 agonists. | acnp.org |

Future in vivo studies should employ more sophisticated, tissue-specific conditional knockout models to further dissect the role of Y2 receptors activated by pNPY(13-36) in various organ systems, such as the cardiovascular system, bone, and immune cells, where Y2R expression is also known to occur. nih.gov

Characterization of Endogenous Production and Physiological Significance of Porcine Neuropeptide Y(13-36) or Similar Endogenous Fragments

While pNPY(13-36) is an invaluable exogenous tool, understanding its physiological relevance requires knowledge of whether similar fragments are produced endogenously. The full-length 36-amino-acid NPY peptide is known to be processed by enzymes in vivo, leading to N-terminally truncated fragments. guidetopharmacology.org The most well-characterized of these is NPY(3-36), which is generated by the action of dipeptidyl peptidase-IV (DPP-IV, also known as CD26). guidetopharmacology.orgnih.gov This enzymatic cleavage removes the N-terminal Tyrosine-Proline dipeptide from NPY(1-36).